Product packaging for [2-(Piperazin-1-ylmethyl)phenyl]methanol(Cat. No.:CAS No. 887029-37-0)

[2-(Piperazin-1-ylmethyl)phenyl]methanol

Cat. No.: B1285097
CAS No.: 887029-37-0
M. Wt: 206.28 g/mol
InChI Key: WYNPUVLLUYJROJ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Scaffolds

The scientific interest in [2-(Piperazin-1-ylmethyl)phenyl]methanol is largely derived from the established importance of its constituent parts in organic chemistry.

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is classified as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This distinction is due to its common presence in a vast array of biologically active compounds and approved drugs. nih.govtandfonline.comnih.gov The piperazine moiety's utility stems from its unique physicochemical properties. Its two nitrogen atoms can be functionalized, allowing for the creation of diverse derivatives. researchgate.net Furthermore, the piperazine ring can influence a molecule's solubility, basicity, and ability to cross biological membranes, which are critical pharmacokinetic considerations in drug design. nih.govtandfonline.comnih.gov It is a core component in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antidepressant, and antiviral agents. nih.govwisdomlib.orgresearchgate.net

The benzyl (B1604629) alcohol moiety (a benzene (B151609) ring attached to a CH₂OH group) is also a significant structural unit in pharmaceuticals and organic chemistry. researchgate.netwikipedia.org It is utilized as a bacteriostatic preservative in injectable drugs, a solubilizing agent, and a local anesthetic. patsnap.comeuropa.eu The hydroxyl group can participate in hydrogen bonding, influencing the molecule's interaction with biological targets and its solubility. The aromatic ring provides a framework for further chemical modification.

The combination of these two scaffolds in an ortho-substituted pattern on a central phenyl ring creates a molecule with a specific three-dimensional arrangement of functional groups, suggesting potential for interaction with biological macromolecules and making it a logical candidate for synthesis and investigation.

Historical Perspective on Related Chemical Structures

The study of compounds related to this compound has a rich history. The parent heterocycle, piperazine, first gained significant attention in the 1950s for its use as an anthelmintic agent to treat parasitic worm infections. researchgate.netpatsnap.com Its effectiveness and simple structure led to extensive research into its derivatives for other therapeutic uses. rsc.org

A closely related class of compounds is the benzylpiperazines . 1-Benzylpiperazine (B3395278) (BZP) was first synthesized in 1944. wikipedia.org It was initially investigated as a potential antidepressant but was not commercially developed for this purpose because its effects were found to be similar to amphetamine. europa.eu In subsequent decades, BZP and other piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP), were explored for their effects on the central nervous system. researchgate.net This historical research into the biological activity of simpler benzylpiperazines provides a foundation for understanding why new, more complex derivatives like this compound are of academic interest. The continuous development of piperazine-containing drugs, with many approved by regulatory bodies like the FDA in recent years, underscores the enduring importance of this structural class. nih.gov

Rationale for Academic Investigation of this compound

The primary rationale for the academic investigation of this compound lies in the field of drug discovery and development. The piperazine nucleus is a versatile scaffold that allows for systematic structural modifications to explore structure-activity relationships (SAR). nih.govnih.gov By synthesizing and studying compounds like this, researchers aim to develop new molecules with specific biological activities.

The combination of the piperazine and benzyl alcohol motifs offers several points for investigation:

Diverse Biological Potential: Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neurotropic effects. wisdomlib.orgresearchgate.net The specific arrangement in this compound could lead to novel interactions with biological targets.

Pharmacokinetic Modulation: The piperazine moiety is often incorporated into potential drug candidates to improve their pharmacokinetic properties, such as water solubility and oral bioavailability, due to its basic nitrogen atoms. tandfonline.comnih.gov

Scaffold for Further Synthesis: This compound can serve as a versatile intermediate or building block for the synthesis of more complex molecules. The secondary amine in the piperazine ring and the primary alcohol of the benzyl group are reactive sites for further chemical elaboration. researchgate.net

The design and synthesis of novel benzylpiperazine derivatives continue to be an active area of research for targeting various proteins and receptors in the body. nih.govacs.org

Overview of Research Scope and Methodological Approaches

The investigation of this compound and related compounds typically involves a multi-step process encompassing synthesis, purification, and characterization.

Synthesis: The synthesis of N-substituted piperazines often involves standard organic chemistry reactions. Common methods to form the bond between the benzyl group and the piperazine nitrogen include:

Nucleophilic Substitution: Reacting a piperazine with a benzyl halide (e.g., 2-(bromomethyl)phenyl]methanol). nih.gov

Reductive Amination: Reacting a piperazine with an appropriate aldehyde (e.g., 2-formylphenyl]methanol) in the presence of a reducing agent. nih.gov

Purification and Analysis: Once synthesized, the compound must be purified and its structure confirmed.

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of the compound and to separate it from reaction byproducts. nih.govhelixchrom.comjocpr.com

Spectroscopy: The definitive structure of the molecule is determined using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the confirmation of the connectivity of the molecular framework. bohrium.comnih.govchemrxiv.orgrsc.orgrsc.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

These methodological approaches are standard practice in chemical research and are essential for the synthesis and validation of new chemical entities like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B1285097 [2-(Piperazin-1-ylmethyl)phenyl]methanol CAS No. 887029-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(piperazin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-4-2-1-3-11(12)9-14-7-5-13-6-8-14/h1-4,13,15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNPUVLLUYJROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589272
Record name {2-[(Piperazin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887029-37-0
Record name {2-[(Piperazin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Piperazin 1 Ylmethyl Phenyl Methanol

Retrosynthetic Analysis of the [2-(Piperazin-1-ylmethyl)phenyl]methanol Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available precursors. For this compound, the most logical disconnections focus on the formation of the key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

The most prominent retrosynthetic disconnection is the C-N bond between the benzylic carbon and the nitrogen atom of the piperazine (B1678402) ring (Disconnection A). This bond is readily formed through nucleophilic substitution or reductive amination. This disconnection leads to two primary sets of precursors:

Route A (Alkylation): Piperazine (or a mono-protected derivative) acting as a nucleophile and an electrophilic benzyl (B1604629) species such as 2-(halomethyl)phenylmethanol or a related derivative.

Route B (Reductive Amination): Piperazine and an electrophilic carbonyl compound, specifically 2-(hydroxymethyl)benzaldehyde (B1295816), which can form an iminium ion intermediate that is subsequently reduced.

A secondary approach involves the formation of the piperazine ring itself or its attachment to the aromatic core, but the benzylic C-N disconnection represents the most direct and convergent strategy. The benzyl alcohol functional group is considered a robust spectator group but can also be introduced via reduction of a corresponding aldehyde or carboxylic acid precursor at an appropriate stage in the synthesis.

(Image depicting the retrosynthetic disconnections for this compound)

Classical Synthetic Routes to this compound

Classical routes rely on well-established, fundamental organic reactions to construct the target molecule. These methods are often robust and scalable, though they may require multiple steps and protection/deprotection strategies.

Two primary classical strategies emerge from the retrosynthetic analysis: nucleophilic alkylation and reductive amination.

Strategy 1: Nucleophilic Alkylation of Piperazine

This common approach involves the direct alkylation of piperazine with a suitable benzyl halide. To prevent undesired dialkylation of the piperazine ring, a mono-protected piperazine derivative is typically employed. A widely used example is tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The synthesis proceeds in two key steps:

Alkylation: N-Boc-piperazine is reacted with an ortho-substituted benzyl halide, such as 2-(bromomethyl)benzyl alcohol, in the presence of a non-nucleophilic base. The Boc group directs the alkylation to the unprotected nitrogen atom.

Deprotection: The resulting Boc-protected intermediate is treated with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to remove the Boc group, yielding the final product.

Strategy 2: Reductive Amination

Reductive amination offers a direct method for forming the C-N bond by reacting an amine with a carbonyl compound in the presence of a reducing agent. nih.gov

Imine/Iminium Formation: Piperazine is condensed with 2-(hydroxymethyl)benzaldehyde. This reaction forms an iminium ion intermediate in situ.

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to reduce the iminium ion to the target amine. nih.govmdpi.com This one-pot procedure is highly efficient for generating substituted amines.

The successful execution of these classical routes depends on the availability of key starting materials.

Precursor/IntermediateRole in Synthesis
Piperazine Core heterocyclic amine, acts as the nucleophile.
tert-Butyl piperazine-1-carboxylate Mono-protected piperazine used to prevent dialkylation.
2-(Bromomethyl)benzyl alcohol Electrophilic precursor for the alkylation strategy.
2-(Hydroxymethyl)benzaldehyde Carbonyl precursor for the reductive amination strategy.
Phthalide Can serve as a precursor to both 2-(hydroxymethyl)benzaldehyde and 2-(bromomethyl)benzyl alcohol through reduction and subsequent functional group manipulation.

Optimization of reaction parameters is crucial for maximizing yield and purity. This involves the careful selection of solvents, reagents, and temperatures for each synthetic step.

Table 1: Typical Conditions for Classical Synthetic Routes

Synthetic StepReagents & CatalystsSolventTemperature (°C)Typical Reaction Time
AlkylationN-Boc-piperazine, 2-(bromomethyl)benzyl alcohol, K₂CO₃ or DIPEADMF, Acetonitrile (B52724)25–8012–24 hours
Boc DeprotectionTrifluoroacetic acid (TFA) or 4M HCl in DioxaneDichloromethane (B109758) (DCM)0–251–4 hours
Reductive AminationPiperazine, 2-(hydroxymethyl)benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE), DCM, Methanol (B129727)2512–24 hours

Optimization parameters include screening different bases for the alkylation step to minimize side reactions, adjusting the stoichiometry of the amine and aldehyde in reductive amination, and selecting the most effective reducing agent that is selective for the iminium ion over the aldehyde.

Modern and Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated tools, particularly catalytic methods, that can streamline syntheses, improve yields, and operate under milder conditions compared to classical routes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org Although typically used for coupling amines with aryl halides, variations of this methodology can be applied to benzyl systems. In a hypothetical application to this synthesis, a precursor like 2-bromobenzyl alcohol could be coupled directly with piperazine.

This reaction requires a specific catalytic system composed of:

A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

A phosphine (B1218219) ligand (e.g., BINAP, Xantphos) that stabilizes the palladium catalyst and facilitates the reaction cycle. wikipedia.org

A strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) to facilitate the deprotonation of the amine.

The primary advantage of this method is its high functional group tolerance and its ability to proceed under relatively mild conditions, potentially avoiding the need for protecting groups.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ComponentExamplesPurpose
Aryl/Benzyl Halide2-Bromobenzyl alcoholElectrophilic coupling partner
AminePiperazineNucleophilic coupling partner
Palladium Pre-catalystPd₂(dba)₃, Pd(OAc)₂Source of catalytic palladium
LigandXantphos, RuPhos, BINAPStabilizes catalyst, facilitates oxidative addition and reductive elimination
BaseNaOtBu, K₃PO₄, Cs₂CO₃Activates the amine nucleophile
SolventToluene, Dioxane, THFAnhydrous, deoxygenated solvent

While direct application to this specific molecule is not widely documented, the principles of Buchwald-Hartwig amination represent a state-of-the-art approach for the key C-N bond formation step in the synthesis of this compound. researchgate.net

Green Chemistry Principles in Synthetic Design

The selection of greener solvents is a primary focus. Traditional solvents such as dichloromethane (DCM) and dimethylformamide (DMF) can be replaced with more environmentally friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). nih.gov In some cases, reactions can be performed in water or even under solvent-free conditions, significantly reducing the environmental impact. nih.gov

Atom economy is another central tenet of green chemistry. The reductive amination pathway generally exhibits higher atom economy compared to the N-alkylation route, as it incorporates a larger proportion of the atoms from the reactants into the final product. The use of catalytic reducing agents, such as catalytic hydrogenation, is preferred over stoichiometric hydride reagents like sodium borohydride, as this minimizes waste generation.

Energy efficiency is also a key consideration. Performing reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption. The development of one-pot syntheses, such as the reductive amination approach, also contributes to a greener process by minimizing the number of unit operations and associated energy usage. beilstein-journals.org

Table 1: Comparison of Synthetic Routes based on Green Chemistry Principles

PrincipleReductive AminationN-Alkylation
Atom Economy Generally higherLower due to leaving group
Solvent Choice Can often be performed in greener solvents like methanol or ethanolMay require less polar, more hazardous solvents
Reagent Selection Catalytic hydrogenation is a greener option for reductionUse of halogenated starting materials can be a drawback
Waste Generation Can be minimized with catalytic methodsGenerates salt byproducts
Energy Efficiency One-pot nature can be more energy-efficientMay require multiple steps if starting material needs activation

Flow Chemistry Applications

The implementation of continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. mdpi.comscielo.brasynt.comdrreddys.comsigmaaldrich.com Flow reactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. mdpi.comdrreddys.com

For the synthesis of N-arylmethylpiperazines, a continuous flow setup can be designed for both reductive amination and N-alkylation pathways. In a flow process for reductive amination, streams of the aldehyde, piperazine, and a reducing agent can be continuously mixed and passed through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. researchgate.net This approach allows for rapid optimization of reaction conditions and can be easily scaled up by extending the operation time. drreddys.com

Similarly, N-alkylation reactions can be performed in a flow system, where a solution of piperazine and the benzyl halide are pumped through a heated reactor. The precise temperature control in a flow reactor can help to minimize the formation of over-alkylation products. researchgate.net The modular nature of flow chemistry also allows for the integration of in-line purification and analysis, creating a more streamlined and efficient manufacturing process. mdpi.com

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

ParameterBatch ChemistryFlow Chemistry
Heat Transfer Often inefficient, leading to hotspots and side reactionsHighly efficient, allowing for precise temperature control
Mixing Can be inconsistent, especially on a large scaleRapid and efficient mixing, leading to better reproducibility
Safety Handling of large quantities of reagents can be hazardousSmaller reaction volumes at any given time enhance safety
Scalability Often requires re-optimization for different scalesScaled by running the process for a longer duration ("scaling out")
Process Control More challenging to control key parameters preciselyPrecise control over residence time, temperature, and stoichiometry

Stereochemical Control in Synthesis (if applicable)

The compound this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers. The molecule lacks any stereocenters. As such, the principles of enantioselective and diastereoselective synthesis are not directly applicable to the preparation of this specific compound.

Enantioselective and Diastereoselective Synthetic Pathways

Since this compound does not possess any chiral centers, there is no requirement for enantioselective or diastereoselective synthetic pathways for its direct synthesis. These synthetic strategies are employed when a molecule has one or more stereocenters and a specific stereoisomer is desired.

Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. mdpi.com Given that this compound is an achiral molecule, the use of chiral auxiliary approaches is not relevant to its synthesis.

Purity and Scale-Up Considerations in this compound Production

Ensuring high purity and developing a scalable synthesis are critical aspects of the production of this compound, particularly for its potential use in pharmaceutical applications. mdpi.com

The primary impurities in the synthesis of this compound can arise from several sources. In the N-alkylation route, the main impurity is often the N,N'-bis-alkylated piperazine. The formation of this byproduct can be minimized by using a large excess of piperazine and carefully controlling the stoichiometry of the reactants. In the reductive amination pathway, potential impurities could include unreacted starting materials and over-reduced products.

Purification of this compound can typically be achieved through crystallization. scielo.br The compound can be converted to a salt, such as a hydrochloride or acetate (B1210297) salt, which often exhibits better crystallization properties than the free base. scielo.br The choice of solvent for crystallization is crucial and is determined through solubility studies to find a system where the desired product has low solubility at a lower temperature and impurities remain in solution. Techniques such as recrystallization can be employed to achieve high levels of purity. scielo.br

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. mdpi.com For batch processes, efficient heat transfer and mixing become more critical as the reactor volume increases to ensure consistent reaction conditions and minimize the formation of byproducts. mdpi.com Process safety is also a major consideration, especially when dealing with flammable solvents or energetic reactions.

Continuous flow chemistry offers a promising solution for the scale-up of this compound production. drreddys.com Instead of using larger reactors, the production capacity can be increased by running the flow reactor for longer periods. This "scaling out" approach avoids many of the challenges associated with traditional scale-up and can lead to a more consistent product quality. drreddys.com

Table 3: Common Impurities and Purification Strategies

Potential ImpurityOriginPurification Strategy
N,N'-bis[(2-(hydroxymethyl)phenyl)methyl]piperazineN-alkylation of both piperazine nitrogensUse of excess piperazine, control of stoichiometry, crystallization
Unreacted 2-formylphenylmethanolIncomplete reductive aminationChromatographic separation, extraction, crystallization
Unreacted PiperazineExcess reagent used in the reactionExtraction with an acidic aqueous solution, salt formation
Over-reduction productsNon-selective reduction during reductive aminationOptimization of reducing agent and reaction conditions, chromatography

Spectroscopic and Structural Elucidation of 2 Piperazin 1 Ylmethyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of [2-(Piperazin-1-ylmethyl)phenyl]methanol is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear in the downfield region, while the aliphatic protons of the piperazine (B1678402) ring and the methylene (B1212753) groups are found in the upfield region. The hydroxyl proton of the alcohol group can appear over a wide range of chemical shifts and may be broadened due to chemical exchange.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH (4H)7.20 - 7.60Multiplet
-CH₂OH (2H)4.60 - 4.80Singlet
Ar-CH₂-N (2H)3.60 - 3.80Singlet
Piperazine CH₂ (4H)2.80 - 3.20Multiplet
Piperazine CH₂ (4H)2.40 - 2.70Multiplet
-OH (1H)Variable (exchangeable)Broad Singlet
-NH (1H)Variable (exchangeable)Broad Singlet

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-CH₂OH)140 - 142
Aromatic C (quaternary, C-CH₂N)135 - 138
Aromatic CH127 - 130
-CH₂OH63 - 66
Ar-CH₂-N60 - 63
Piperazine CH₂ (adjacent to Ar-CH₂)53 - 56
Piperazine CH₂ (adjacent to NH)45 - 48

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, primarily through two or three bonds. This would be useful in confirming the connectivity of the protons within the aromatic ring and potentially within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is essential for unambiguously assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the benzylic methylene groups and the aromatic ring, as well as the connection of the piperazine ring to the methylphenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close in space, even if they are not directly coupled. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Solvent Effects on NMR Chemical Shifts

The choice of solvent can influence the chemical shifts of certain protons, particularly those involved in hydrogen bonding, such as the hydroxyl (-OH) and amine (-NH) protons. In protic solvents like D₂O or methanol-d₄, the signals for these protons may be broadened or even exchange with the solvent, leading to their disappearance from the spectrum. In aprotic solvents like CDCl₃ or DMSO-d₆, these signals are more likely to be observed as distinct peaks. The chemical shifts of the aromatic and aliphatic protons can also experience minor shifts depending on the solvent's polarity and its ability to interact with the solute molecule. For instance, aromatic solvent-induced shifts (ASIS) can be observed when using benzene-d₆ as the solvent.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to transitions between vibrational energy levels. The frequencies of these vibrations are characteristic of specific functional groups.

Characteristic Vibrational Modes of Functional Groups

The IR and Raman spectra of this compound are expected to show characteristic bands for its functional groups.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
N-H (Amine)Stretching3300 - 3500Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2800 - 3000Medium to Strong
C=C (Aromatic)Stretching1450 - 1600Medium
C-N (Aliphatic)Stretching1020 - 1250Medium
C-O (Alcohol)Stretching1000 - 1260Strong
C-H (Aromatic)Out-of-plane Bending690 - 900Strong

The broad O-H stretching band is a hallmark of the alcohol functional group and is often the most prominent feature in the high-frequency region of the IR spectrum. The N-H stretching vibration of the secondary amine in the piperazine ring may be observed in the same region. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending, rocking, and stretching vibrations, including the strong C-O stretching band of the primary alcohol and the C-N stretching of the piperazine ring.

Identification of C-H, N-H, O-H, and Aromatic Stretches

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the secondary amine in the piperazine ring, the aromatic ring, and aliphatic carbon-hydrogen bonds.

O-H Stretch: A prominent, broad absorption band is anticipated in the region of 3600–3200 cm⁻¹. pressbooks.pub This broadening is a result of intermolecular hydrogen bonding between the hydroxyl (-OH) groups of adjacent molecules. pressbooks.pub

N-H Stretch: The piperazine ring contains a secondary amine (N-H) group. This functional group typically displays a single, medium-intensity absorption band in the 3500–3300 cm⁻¹ range. ucla.edu This peak is generally sharper than the O-H band. libretexts.org

Aromatic C-H Stretch: The presence of the benzene (B151609) ring is indicated by C-H stretching vibrations appearing at wavenumbers just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). libretexts.orglibretexts.org These bands are usually of weak to medium intensity.

Aliphatic C-H Stretch: The methylene (-CH₂) groups in the piperazine ring and the benzylic position give rise to strong C-H stretching absorptions in the 3000–2850 cm⁻¹ region. libretexts.orgs-a-s.org

Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the benzene ring produce characteristic sharp peaks of variable intensity in the 1600–1450 cm⁻¹ region. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for the compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
AlcoholO-H Stretch3600 - 3200Strong, Broad
Secondary AmineN-H Stretch3500 - 3300Medium, Sharp
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
AlkaneC-H Stretch3000 - 2850Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak, Sharp

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy, allowing for the determination of a molecule's elemental formula. The molecular formula for this compound is C₁₂H₁₈N₂O. sigmaaldrich.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The exact monoisotopic mass of the neutral molecule is calculated to be 206.1419 Da. uni.lu In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺.

The table below shows the calculated and expected observed mass for the protonated molecule.

Ion FormulaCalculated Exact Mass (Da)
[C₁₂H₁₉N₂O]⁺207.1492

The experimental verification of this m/z value to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition of C₁₂H₁₈N₂O.

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that is used for structural elucidation. The pattern depends heavily on the ionization method used.

Electrospray Ionization (ESI): As a soft ionization technique, ESI typically protonates the molecule, forming an even-electron ion ([M+H]⁺). nih.gov The piperazine moiety is a likely site of protonation due to the basicity of its nitrogen atoms. Fragmentation of these ions occurs through collision-induced dissociation (CID) and often involves the loss of small, stable neutral molecules. nih.gov For this compound, key fragmentation pathways would likely include:

Loss of water (H₂O): Elimination of the hydroxyl group and a proton, leading to a fragment ion at m/z 189.13916 ([M+H-H₂O]⁺). uni.lu

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic ring-opening fragmentations, leading to a series of smaller ions.

Cleavage at the benzylic position: Scission of the bond between the benzene ring and the methylene group can occur, although this is often less favorable in ESI compared to EI.

Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, creating an odd-electron molecular ion (M•⁺). nih.gov This radical cation is highly energetic and undergoes extensive fragmentation. The fragmentation pathways are more complex than in ESI and can involve radical-driven reactions. researchgate.net Expected fragmentation patterns for this compound in EI-MS would include:

Alpha-cleavage: The bond adjacent to the nitrogen atoms or the oxygen atom can break. A major fragment would likely arise from the cleavage of the C-C bond between the phenyl ring and the CH₂OH group, or between the CH₂N group and the phenyl ring, leading to the formation of a stable benzylic or tropylium (B1234903) cation.

Piperazine ring fragmentation: The piperazine ring can cleave to produce characteristic fragments. A common fragmentation for piperazine derivatives involves the loss of ethyleneimine fragments. researchgate.net

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, isolated, and then fragmented to produce "daughter" or "product" ions. nih.gov This multi-stage analysis provides unambiguous structural information by establishing relationships between ions in the mass spectrum.

For this compound, an MS/MS experiment would typically involve:

Generating ions using ESI, producing the protonated molecule [M+H]⁺ at m/z 207.1.

Selecting this m/z 207.1 ion in the first mass analyzer.

Inducing fragmentation of the selected ion in a collision cell.

Analyzing the resulting fragment ions in the second mass analyzer.

This process could confirm, for example, that the fragment at m/z 189.1 ([M+H-H₂O]⁺) is indeed derived from the parent ion, confirming the presence of a hydroxyl group. Further fragmentation of specific daughter ions can map out the connectivity of the molecule, confirming the link between the benzyl (B1604629) group and the piperazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. rsc.org This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted benzene ring.

π → π Transitions:* The benzene ring possesses π electrons that can be excited to higher-energy π* orbitals. Aromatic compounds typically show two main absorption bands arising from these transitions. researchgate.net

An intense absorption band (the E₂-band) is expected around 200-220 nm.

A weaker absorption band (the B-band), often showing fine vibrational structure, is expected around 250-280 nm. researchgate.net

n → π Transitions:* The nitrogen and oxygen atoms in the molecule have non-bonding electrons (n-electrons). It is possible for these electrons to be promoted to an anti-bonding π* orbital of the aromatic ring. These n → π* transitions are typically much weaker in intensity than π → π* transitions and may be obscured by the stronger absorptions. montana.edu

The position of the absorption maximum (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a compound. rsc.org The substitution on the benzene ring influences the λₘₐₓ. The presence of the methanol (B129727) and piperazinylmethyl groups, which act as auxochromes, is likely to cause a slight red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

The following table summarizes the anticipated electronic transitions.

Transition TypeChromophoreExpected λₘₐₓ Range (nm)
π → πBenzene Ring~250 - 280
π → πBenzene Ring~200 - 220

Molar Absorptivity Coefficients

The molar absorptivity coefficient (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule and is determined using UV-Visible spectrophotometry according to the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the solution.

For this compound, the primary chromophore—the part of the molecule that absorbs UV or visible light—is the phenylmethanol group. Aromatic systems like the benzene ring typically exhibit characteristic π → π* transitions in the ultraviolet region. Benzyl alcohol itself shows absorption peaks at approximately 259 nm. aatbio.com The absorption maximum (λ_max) and the corresponding molar absorptivity of this compound are expected to be in a similar range, though the specific values are influenced by the piperazin-1-ylmethyl substituent and the solvent used for analysis. nih.gov

To determine the molar absorptivity, a pure sample of the compound would be dissolved in a UV-transparent solvent, such as methanol or ethanol, to prepare a series of solutions of known concentrations. The UV-Vis absorption spectrum for each solution would be recorded, and the absorbance at λ_max would be plotted against concentration. The slope of the resulting line, according to the Beer-Lambert law, would yield the molar absorptivity coefficient. Despite the theoretical basis for this analysis, specific experimentally determined molar absorptivity coefficients for this compound are not available in published scientific literature.

ParameterExpected Value/RegionBasis
λmax ~260 nmBased on the phenylmethanol chromophore. aatbio.comresearchgate.net
Solvent Methanol or EthanolStandard UV-transparent solvents.
Molar Absorptivity (ε) Data not available in literatureRequires experimental determination.

Chromatographic Methods for Analysis and Purification

Chromatography is an essential technique for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing non-volatile, thermally sensitive organic molecules like this compound.

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The presence of the aromatic ring provides a strong chromophore for UV detection, likely around 254 nm or 260 nm. The basic nitrogen atoms of the piperazine moiety will interact with the stationary phase and can cause peak tailing if free silanol (B1196071) groups are present on the column. To mitigate this, a base-deactivated column or the addition of a small amount of a basic modifier (like triethylamine) to the mobile phase is often employed.

A typical HPLC method for purity analysis would involve injecting a solution of the compound onto the column and eluting with a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purity is determined by integrating the area of the main peak and any impurity peaks detected in the chromatogram.

Table 3.6.1: Proposed HPLC Method for Purity Assessment This table outlines a scientifically sound, proposed method for analysis. Specific retention times would need to be determined experimentally.

Parameter Condition
Column C18 reversed-phase, base-deactivated (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient e.g., 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Preparation | ~1 mg/mL in a 50:50 mixture of Mobile Phase A:B |


Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a molecule like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), would be an effective method for identification and purity assessment.

Hypothetical GC-MS Parameters:

Given the structure of this compound, which includes a benzyl group, an alcohol, and a piperazine ring, a standard non-polar or medium-polarity capillary column would likely provide good separation. The primary alcohol group might necessitate derivatization to improve volatility and peak shape, although direct analysis is often possible.

A plausible set of GC conditions can be extrapolated from methods used for similar piperazine derivatives. For instance, the analysis of 1-benzylpiperazine (B3395278) (BZP) often utilizes a GC-MS system. ikm.org.myrsc.orgscholars.direct The mass spectrum of underivatized BZP shows characteristic fragments that are crucial for its identification. ikm.org.my Similarly, this compound would be expected to produce a unique fragmentation pattern, allowing for its unambiguous identification.

Data Table: Predicted GC-MS Parameters for this compound Analysis

ParameterPredicted Value/ConditionRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)A versatile column suitable for a wide range of semi-polar compounds.
Injector Temperature 250 °CTo ensure complete volatilization of the analyte without thermal degradation.
Oven Program Initial temp: 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA standard temperature ramp to elute compounds across a range of boiling points.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Detector Mass Spectrometer (MS)Provides structural information for definitive identification.
Expected Retention Time > 3.80 minBased on the retention time of the less polar 1-benzylpiperazine. ikm.org.my

It is important to note that without experimental data for the specific compound, these parameters are estimations. Optimization would be necessary for a validated analytical method.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-layer chromatography is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and low cost, making it ideal for monitoring the progress of chemical reactions. youtube.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

Application in the Synthesis of this compound:

A common synthetic route to this compound could involve the N-alkylation of piperazine with 2-(bromomethyl)phenylmethanol or a related electrophile. TLC can be effectively used to monitor this reaction.

Procedure for Reaction Monitoring:

Spotting: A TLC plate (typically silica (B1680970) gel) would be spotted with three lanes: the starting material (e.g., piperazine), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. rochester.edu

Elution: The plate is then developed in a chamber containing an appropriate mobile phase. For piperazine derivatives, a mixture of a polar organic solvent like methanol or ethyl acetate (B1210297) with a less polar solvent like hexane (B92381) or dichloromethane (B109758), often with a small amount of a base like triethylamine (B128534) to reduce tailing, is effective. researchgate.net

Visualization: After development, the plate is dried and visualized. Since this compound contains a phenyl group, it should be visible under UV light (254 nm). libretexts.org For enhanced visualization, especially for the reactants which might not be strongly UV-active, chemical staining agents can be used. A potassium permanganate (B83412) stain is often effective for visualizing compounds with oxidizable groups like alcohols, while other reagents can react with the amine functionalities. researchgate.net

Interpreting the TLC:

As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. youtube.com The relative positions of the spots (Rf values) depend on their polarity. The product, this compound, being larger and containing a hydroxyl group, might have a different polarity compared to the starting materials, allowing for clear separation on the TLC plate. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Table: Representative TLC Systems for Piperazine Derivatives

Stationary PhaseMobile Phase (v/v)Visualization MethodApplication
Silica Gel GF254Hexane : Ethanol : Acetone : Glacial Acetic Acid (7:3:0.7:0.5)UV (225 nm)Separation of 1-(diphenylmethyl) piperazine and related compounds. researchgate.net
Silica Gel 60 F254Butanol : Acetic Acid : WaterUVSeparation of a complex piperazine derivative and its decomposition products. nih.gov

These systems, used for structurally related molecules, suggest that a solvent system with varying polarity can be optimized for monitoring reactions involving this compound.

Computational and Theoretical Studies on 2 Piperazin 1 Ylmethyl Phenyl Methanol

Molecular Geometry Optimization and Conformational Analysis (Theoretical Approach)

To determine the structural properties of [2-(Piperazin-1-ylmethyl)phenyl]methanol, a computational approach would be necessary. This would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms.

Global Minimum Energy Conformations

The initial step would involve identifying the global minimum energy conformation, which represents the most stable state of the molecule. This process requires exploring the molecule's flexibility, primarily around its single bonds. The key rotatable bonds in this compound include the bond between the phenyl ring and the methylene (B1212753) bridge, the bond between the methylene bridge and the piperazine (B1678402) ring, and the bond connecting the phenyl ring to the methanol (B129727) group. The piperazine ring itself can exist in different conformations, such as chair, boat, and twist-boat, further complicating the conformational landscape. Identifying the global minimum would involve systematically rotating these bonds and evaluating the energy of each resulting conformation to find the most energetically favorable structure.

Potential Energy Surface Exploration

A more comprehensive understanding would be achieved by exploring the potential energy surface (PES). This involves mapping the energy of the molecule as a function of its geometrical parameters, particularly the dihedral angles of the rotatable bonds. A relaxed PES scan, where all other geometrical parameters are optimized at each step of the scan, would reveal the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis would provide crucial insights into the molecule's flexibility and the likelihood of it adopting different shapes under various conditions.

Electronic Structure Calculations (Theoretical Approach)

Once the minimum energy conformation is identified, its electronic properties can be investigated using quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules. A typical approach would involve using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately describe the distribution of electrons in the molecule's ground state. These calculations would yield important properties like the total energy, dipole moment, and the energies of the molecular orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be generated from the DFT calculations. This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative, typically colored in shades of red) and electron-poor (electropositive, shown in shades of blue). For this compound, the MEP would likely show negative potential around the oxygen atom of the methanol group and the nitrogen atoms of the piperazine ring, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The spatial distribution of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this molecule, it would be important to determine which parts of the structure—the substituted phenyl ring or the piperazine moiety—contribute most significantly to these frontier orbitals.

While specific data tables and detailed research findings for this compound are not available, the methodologies described above represent the standard computational workflow that would be required to generate such valuable scientific information. The absence of these studies in the current literature highlights a gap in knowledge and an opportunity for future research to elucidate the unique physicochemical properties of this compound.

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) chemical shifts, vibrational modes for infrared (IR) and Raman spectroscopy, and electronic transitions for ultraviolet-visible (UV-Vis) spectroscopy. These predictions are typically performed using methods rooted in quantum mechanics, such as Density Functional Theory (DFT).

Predicting NMR chemical shifts through computational methods has become a valuable tool in structural elucidation. github.io For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using DFT. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

Recent advancements in machine learning, trained on extensive datasets of experimental and calculated shifts, have also emerged as powerful prediction tools, sometimes offering accuracy comparable to or exceeding traditional quantum mechanical methods. nih.govdoaj.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.2 - 7.5125 - 135
CH₂ (benzyl)~3.6~60
CH₂ (piperazine, adjacent to N-benzyl)~2.6~53
CH₂ (piperazine, adjacent to NH)~2.9~45
CH₂OH~4.6~64
NH (piperazine)Variable (broad)-
OH (methanol)Variable (broad)-

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the specific computational method and parameters used.

Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies can then be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. nih.gov It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. mdpi.com

For this compound, key vibrational modes would include the O-H stretch of the methanol group, N-H stretch of the piperazine ring, C-H stretches of the aromatic and aliphatic groups, and various bending and stretching modes of the carbon skeleton.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (methanol)Stretching~3400
N-H (piperazine)Stretching~3300
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2800 - 3000
C=C (aromatic)Stretching1450 - 1600
C-O (methanol)Stretching~1050
C-N (piperazine)Stretching1000 - 1200

Note: These are approximate frequency ranges and the actual values can be influenced by the molecular environment and computational details.

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. rsc.orgresearchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov The results can be used to predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the phenyl ring. The presence of the piperazin-1-ylmethyl and methanol substituents may cause slight shifts in the absorption maxima compared to unsubstituted benzene (B151609). Solvation effects are also crucial in accurately predicting UV-Vis spectra, and implicit solvent models like the Polarizable Continuum Model (PCM) are often incorporated in the calculations. researchgate.netmdpi.com

Table 3: Predicted UV-Vis Absorption for this compound

Electronic TransitionPredicted λ_max (nm)Oscillator Strength (f)
π → π* (Phenyl)~260Moderate
π → π* (Phenyl)~210Strong

Note: These values are estimations based on the typical absorption of substituted benzene derivatives.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

A key reaction for the synthesis of this compound is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. oarjbp.comnih.gov In this case, it would likely involve the reaction of a suitable phenylmethanol precursor, formaldehyde, and piperazine.

Computational studies can be used to locate and characterize the transition state structures for the key steps in such a reaction. acs.org This involves optimizing the geometry of the transition state and performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy barrier for the reaction.

By identifying the reactants, intermediates, transition states, and products, computational methods can elucidate the entire reaction pathway. For the synthesis of this compound, this would involve modeling the formation of the Eschenmoser-like salt from piperazine and formaldehyde, followed by its reaction with the phenylmethanol precursor.

DFT calculations can provide the energies of all stationary points along the reaction coordinate, allowing for the construction of a detailed energy profile. This profile helps in understanding the kinetics and thermodynamics of the reaction, and can explain observed regioselectivity and stereoselectivity. While specific studies on this compound are lacking, computational investigations of similar Mannich reactions provide a framework for understanding the likely mechanistic pathways. acs.orgnih.gov

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature and computational chemistry databases has revealed a significant gap in the public domain regarding the computational and theoretical studies of the chemical compound this compound. Despite a thorough search for scholarly articles focusing on its solvent effects in computational modeling and its quantum chemical descriptors, no specific research dedicated to this particular molecule could be identified.

Therefore, the generation of a detailed article focusing solely on the computational and theoretical studies of this compound, as per the requested outline, cannot be fulfilled at this time. The strict adherence to the provided structure, which requires in-depth analysis of solvent effects and quantum chemical descriptors, is not possible without published research data on this specific compound.

General computational studies on the broader class of piperazine derivatives are available. This research often explores their applications in areas such as drug discovery and carbon dioxide capture. These studies utilize various computational methods to predict properties like pKa values, reaction enthalpies, and binding affinities. Methodologies frequently employed include the use of implicit solvent models like the Polarizable Continuum Model (PCM) to simulate the effect of a solvent environment on molecular properties. Furthermore, quantum chemical descriptors are regularly calculated for these derivatives to establish structure-activity relationships.

However, without specific studies on this compound, any attempt to create the requested article would necessitate extrapolating data from related but distinct molecules, thereby violating the core instruction to focus solely on the specified compound. Such an approach would amount to speculation and would not meet the required standards of scientific accuracy and specificity.

The completion of the requested article is contingent upon the future publication of research that specifically investigates the computational and theoretical properties of this compound.

Applications of 2 Piperazin 1 Ylmethyl Phenyl Methanol in Synthetic Chemistry and Materials Science

Role as a Synthetic Building Block for Complex Organic Architectures

As a synthetic building block, [2-(Piperazin-1-ylmethyl)phenyl]methanol offers multiple reactive sites, making it a potentially valuable intermediate in the synthesis of more complex molecules. The piperazine (B1678402) ring is a common pharmacophore in medicinal chemistry, and its derivatives are integral to numerous biologically active compounds. rsc.orgmdpi.com

Precursor for Advanced Heterocyclic Systems

The structure of this compound is theoretically suitable for serving as a precursor to advanced heterocyclic systems. The secondary amine within the piperazine ring and the primary alcohol provide handles for cyclization reactions to form fused or spirocyclic systems. Despite this potential, specific studies detailing the use of this compound as a direct precursor for the synthesis of complex, multi-ring heterocyclic architectures have not been reported in the available scientific literature. General synthetic routes for N-aryl and N-alkyl piperazines typically involve methods like Buchwald–Hartwig coupling, Ullmann–Goldberg reactions, or nucleophilic aromatic substitution, rather than building complex heterocycles from a pre-formed functionalized piperazine like the title compound. mdpi.com

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The dual functionality of this compound (amine and alcohol) makes it a candidate for MCRs, potentially serving as the scaffold onto which other components are assembled. However, a review of the literature does not yield specific examples of this compound being employed as a central scaffold in documented multi-component reactions.

Utility as a Ligand in Coordination Chemistry

The presence of two nitrogen atoms in the piperazine ring and the oxygen atom of the hydroxyl group gives this compound the potential to act as a chelating ligand for various metal ions. youtube.com Piperazine-derived ligands are well-established in coordination chemistry for their ability to form stable complexes with transition metals, which have applications in catalysis and materials science. rsc.orgnih.gov

Synthesis of Metal Complexes Featuring this compound Ligands

While the synthesis of metal complexes using various substituted piperazine ligands is a broad and active area of research, there is no specific, documented synthesis of a metal complex utilizing this compound as a ligand in the reviewed literature. The general potential for coordination exists, but specific reaction conditions, metal ion partners, and the resulting complex structures have not been published.

Spectroscopic and Structural Characterization of Metal Complexes

As no specific metal complexes of this compound have been reported, there is consequently no available data on their spectroscopic or structural characterization. Such characterization would typically involve techniques like X-ray crystallography to determine bond lengths and angles, as well as NMR, IR, and UV-Vis spectroscopy to probe the electronic and structural environment of the metal center upon coordination. Without experimental data, tables of such findings cannot be compiled.

Potential as a Catalyst or Precursor in Organic Transformations

Metal complexes derived from piperazine-based ligands are sometimes explored for their catalytic activity. rsc.orgnih.gov The chiral environment that can be created around a metal center by a suitable ligand can be exploited for asymmetric catalysis. Although this compound is achiral, its derivatives could be made chiral. Nevertheless, there are no published studies investigating the use of this compound itself, or its corresponding metal complexes, as catalysts or catalyst precursors in organic transformations.

Design of this compound-Derived Catalysts

There is no specific information available in the public domain regarding the design and synthesis of catalysts derived from this compound. While the piperazine and benzyl (B1604629) alcohol moieties present in the molecule offer potential coordination sites for metal centers, which is a common strategy in catalyst design, no published studies were identified that have explored this potential. General methodologies for creating catalysts often involve the functionalization of such groups to enhance stability, solubility, or catalytic activity, but these have not been specifically applied to this compound in the available literature.

Evaluation of Catalytic Activity in Model Reactions

Consistent with the lack of information on catalyst design, there are no available reports on the evaluation of the catalytic activity of this compound-derived catalysts in any model reactions. The performance of a catalyst is typically assessed through its efficiency, selectivity, and turnover number in well-established chemical transformations. Without any synthesized catalysts based on this compound, no such evaluation data has been generated or published.

Integration into Polymeric Materials or Supramolecular Assemblies

The potential for integrating this compound into larger molecular architectures has also not been explored in the available scientific literature.

The bifunctional nature of this compound, possessing a secondary amine within the piperazine ring and a primary alcohol, suggests its potential utility as a monomer or a cross-linking agent in polymerization reactions. For instance, the hydroxyl group could participate in condensation polymerizations (e.g., to form polyesters or polyurethanes), and the secondary amine could be involved in reactions such as polyamidation. However, no studies have been found that document the use of this specific compound for these purposes. Research on piperazine-containing polymers exists, but these studies utilize different piperazine derivatives. rsc.orgrsc.orgnih.gov

The formation of self-assembled structures, such as monolayers or supramolecular complexes, is driven by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The aromatic ring and the nitrogen and oxygen atoms in this compound could potentially participate in such interactions. Nevertheless, there is no documented research on the self-assembly properties of this compound or its use as a building block in supramolecular chemistry.

Conclusion and Future Research Directions for 2 Piperazin 1 Ylmethyl Phenyl Methanol

Summary of Current Academic Understanding

Currently, detailed academic studies specifically focused on [2-(Piperazin-1-ylmethyl)phenyl]methanol are scarce in publicly accessible scientific literature. Its fundamental properties are available in commercial chemical catalogs.

PropertyValue
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
AppearanceSolid

Table 1: Basic Properties of this compound

The academic understanding of this compound is largely inferential, based on the well-documented chemistry of N-benzylpiperazine (BZP) and other ortho-substituted phenylpiperazine derivatives. BZP, for instance, has been studied for its metabolism, which involves hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. nih.gov Such metabolic pathways could be anticipated for this compound.

Unexplored Avenues in Synthetic Methodology

The synthesis of this compound is not extensively described in academic papers. However, established methods for the synthesis of related N-alkyl and N-aryl piperazines can provide a blueprint for future work. Key synthetic strategies that could be explored include:

Reductive Amination: A plausible and efficient route would involve the reductive amination of 2-(hydroxymethyl)benzaldehyde (B1295816) with piperazine. This method is widely used for the synthesis of N-alkylated amines.

Nucleophilic Substitution: The reaction of 2-(bromomethyl)phenyl]methanol with piperazine could be another viable synthetic pathway. Optimizing reaction conditions to favor mono-substitution would be a key challenge. mdpi.com

Modern C-H Functionalization: Recent advances in C-H functionalization offer a more direct and atom-economical approach. mdpi.comencyclopedia.pub Investigating the direct coupling of a protected piperazine with 2-methylphenyl]methanol through a catalyzed C-H activation process would be a novel and significant contribution.

Future research should focus on developing and optimizing these synthetic routes, aiming for high yields, scalability, and environmentally benign conditions.

Advanced Characterization Techniques for Deeper Insight

A thorough characterization of this compound is essential to understand its structural and electronic properties. While basic techniques like NMR and mass spectrometry are standard, advanced methods can provide deeper insights.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of piperazine derivatives, often without the need for derivatization. rsc.orgikm.org.myeuropa.eu This technique would be crucial for purity assessment and for identifying potential byproducts in synthetic mixtures.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of proton and carbon signals. ipb.pt Furthermore, dynamic NMR studies could reveal information about the conformational behavior of the piperazine ring and the rotational barriers of the benzyl (B1604629) group. beilstein-journals.orgnih.govrsc.orgresearchgate.net

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about the solid-state conformation, bond lengths, and angles of the molecule. This would be invaluable for computational modeling and for understanding intermolecular interactions.

New Frontiers in Chemical Reactivity and Derivatization

The reactivity of this compound is largely unexplored. The presence of multiple reactive sites—the secondary amine of the piperazine, the hydroxyl group, and the aromatic ring—offers numerous possibilities for derivatization.

N-Functionalization of the Piperazine Ring: The secondary amine is a prime site for further functionalization. Acylation, alkylation, and arylation reactions could be explored to generate a library of new compounds with potentially diverse properties.

O-Functionalization of the Methanol (B129727) Group: The hydroxyl group can be converted to esters, ethers, or halides, providing another avenue for creating derivatives.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions on the phenyl ring could introduce various functional groups, further modifying the molecule's electronic and steric properties.

A systematic study of these reactions would not only expand the chemical space around this scaffold but also potentially lead to the discovery of molecules with interesting biological or material properties.

Emerging Computational Strategies for Prediction and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work. nih.govresearchgate.net For this compound, computational studies could focus on:

Conformational Analysis: Theoretical calculations can predict the preferred conformations of the molecule in the gas phase and in solution, complementing experimental data from NMR studies. nih.govias.ac.in The conformational preferences of 2-substituted piperazines have been shown to be crucial for their biological activity. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (NMR, IR), electronic properties (HOMO-LUMO gap), and reactivity indices.

Molecular Docking and Virtual Screening: If a particular biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. nih.gov This can accelerate the discovery of new bioactive compounds.

Opportunities for Novel Chemical Applications

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in a wide range of drugs. mdpi.comencyclopedia.pubnbinno.comrsc.org The unique ortho-substitution pattern of this compound could lead to novel applications.

Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. The piperazine ring is a common feature in drugs targeting the central nervous system. wikipedia.org

Coordination Chemistry: The two nitrogen atoms of the piperazine ring and the oxygen atom of the methanol group make this molecule a potential tridentate ligand for metal ions. wikipedia.org The resulting metal complexes could have interesting catalytic or material properties.

Material Science: Piperazine-containing polymers have been investigated for various applications, including as antimicrobial agents. rsc.org Derivatives of this compound could be explored as monomers for the synthesis of new functional polymers.

Q & A

Q. What are the standard synthetic routes for [2-(Piperazin-1-ylmethyl)phenyl]methanol?

The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-(bromomethyl)benzaldehyde with piperazine under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄ . Post-synthesis purification often employs column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and crystallization from methanol/ethyl acetate mixtures .

Q. How is this compound characterized analytically?

  • NMR : 1^1H and 13^13C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and benzyl alcohol moiety (δ 4.5–4.7 ppm for -CH₂OH) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 219.2 (calculated for C₁₂H₁₈N₂O: 218.14) .

Q. What solvents and conditions optimize its solubility for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or alcohols (methanol, ethanol). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., PBS) to minimize solvent interference .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing piperazine dimerization?

  • Use a large excess of piperazine (2.5–3 eq) to drive the reaction forward.
  • Employ slow addition of the alkylating agent (e.g., 2-(bromomethyl)benzaldehyde) at 0–5°C to reduce side reactions .
  • Monitor reaction progress via TLC (Rf ≈ 0.4 in CH₂Cl₂/MeOH 9:1) and quench with ice water to isolate the product .

Q. What strategies resolve contradictory stability data across studies?

Discrepancies in reported stability (e.g., degradation under light vs. ambient conditions) require:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH) for 24–72 hours.
  • HPLC-MS Analysis : Identify degradation products (e.g., oxidized piperazine or benzyl alcohol derivatives) to pinpoint instability mechanisms .

Q. How is this compound utilized in impurity profiling for pharmaceuticals like Mianserin?

As a known impurity in Mianserin Hydrochloride (EP), it is quantified using:

  • HPLC-UV : Limit testing at 0.1% (w/w) with a validated method (C18 column, 220 nm detection) .
  • Isolation : Preparative HPLC or recrystallization from ethanol/water mixtures to obtain impurity reference standards .

Q. What computational methods predict its pharmacokinetic properties?

  • LogP Calculation : Use ChemDraw or ADMET predictors (estimated LogP ≈ 1.2–1.5) .
  • Molecular Dynamics : Simulate interactions with targets (e.g., serotonin receptors) using docking software (AutoDock Vina) and force fields (AMBER) .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Solvent Screening : Test methanol, ethanol, and acetonitrile with slow evaporation at 20–25°C .
  • Additives : Introduce co-solvents (ethyl acetate) to enhance crystal lattice formation .

Methodological Notes

  • Safety : Wear nitrile gloves, goggles, and lab coats due to potential eye irritation (GHS H319) .
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .
  • Data Validation : Cross-reference melting points (reported: 96–98°C) with DSC analysis and NMR purity checks .

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